molecular formula C18H20FN5O4 B8801954 Gemifloxacin

Gemifloxacin

Cat. No.: B8801954
M. Wt: 389.4 g/mol
InChI Key: ZRCVYEYHRGVLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gemifloxacin is a complex organic compound with a unique structure that includes a naphthyridine core, a cyclopropyl group, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This process can be carried out under mild conditions without the use of metals, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, Gemifloxacin is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as bacterial infections and cancer .

Medicine

In medicine, the compound is investigated for its antimicrobial and anticancer properties. Its unique structure allows it to inhibit the growth of certain bacteria and cancer cells, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of Gemifloxacin involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial DNA gyrase, preventing bacterial replication and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Gemifloxacin apart from these similar compounds is its unique combination of functional groups, which may confer enhanced activity and selectivity against specific targets. Its methoxyimino and aminomethyl groups, in particular, contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H20FN5O4

Molecular Weight

389.4 g/mol

IUPAC Name

7-[3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)

InChI Key

ZRCVYEYHRGVLOC-UHFFFAOYSA-N

SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Color/Form

Off-white, amorphous solid from chloroform-ethanol

melting_point

235-237 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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